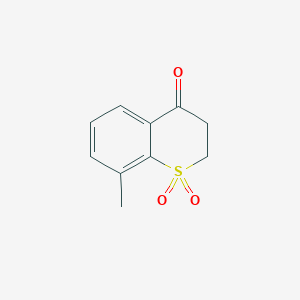
Thiochroman-4-one, 8-methyl-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiochroman-4-one, 8-methyl-, 1,1-dioxide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Thiochroman-4-one, 8-methyl-, 1,1-dioxide is particularly interesting due to its unique structure, which makes it a promising candidate for drug development.
作用机制
The mechanism of action of thiochroman-4-one, 8-methyl-, 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are critical for cancer cell growth and survival. Specifically, thiochroman-4-one, 8-methyl-, 1,1-dioxide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, thiochroman-4-one, 8-methyl-, 1,1-dioxide can prevent cancer cells from dividing and multiplying.
生化和生理效应
Thiochroman-4-one, 8-methyl-, 1,1-dioxide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that thiochroman-4-one, 8-methyl-, 1,1-dioxide may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of thiochroman-4-one, 8-methyl-, 1,1-dioxide for lab experiments is its relatively simple synthesis method. This makes it a cost-effective compound to produce, which is important for researchers working on a tight budget. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are numerous future directions for research on thiochroman-4-one, 8-methyl-, 1,1-dioxide. One potential area of research is the development of new cancer treatments based on this compound. Researchers may also explore the use of thiochroman-4-one, 8-methyl-, 1,1-dioxide in the treatment of other diseases, such as neurological disorders or inflammatory conditions. Additionally, researchers may investigate the potential of thiochroman-4-one, 8-methyl-, 1,1-dioxide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成方法
The synthesis of thiochroman-4-one, 8-methyl-, 1,1-dioxide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-hydroxy-2-methylacetophenone with thioacetic acid in the presence of a catalyst. This reaction leads to the formation of thiochroman-4-one, which is then oxidized to thiochroman-4-one, 8-methyl-, 1,1-dioxide using hydrogen peroxide.
科学研究应用
Thiochroman-4-one, 8-methyl-, 1,1-dioxide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as an anti-cancer agent. Studies have shown that thiochroman-4-one, 8-methyl-, 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
属性
CAS 编号 |
16723-54-9 |
|---|---|
产品名称 |
Thiochroman-4-one, 8-methyl-, 1,1-dioxide |
分子式 |
C10H10O3S |
分子量 |
210.25 g/mol |
IUPAC 名称 |
8-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-3-2-4-8-9(11)5-6-14(12,13)10(7)8/h2-4H,5-6H2,1H3 |
InChI 键 |
ICENNGTVIUFMJQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)CCS2(=O)=O |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)CCS2(=O)=O |
同义词 |
8-Methyl-3,4-dihydro-4-oxo-2H-1-benzothiopyran 1,1-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



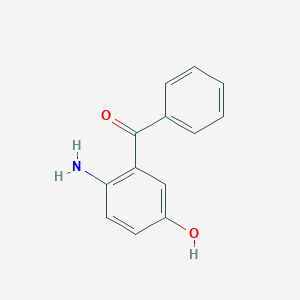

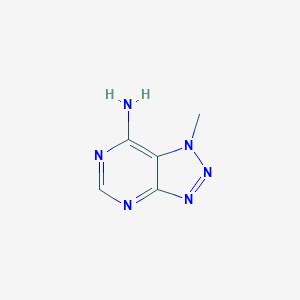
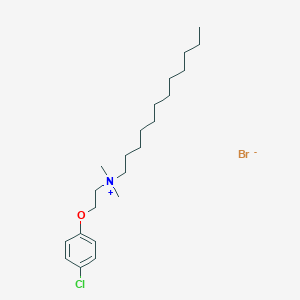
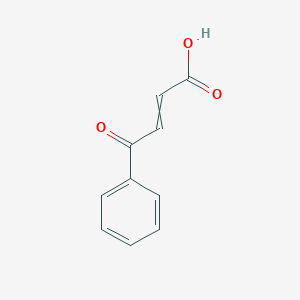
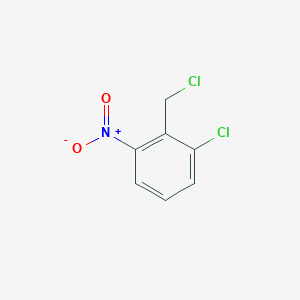

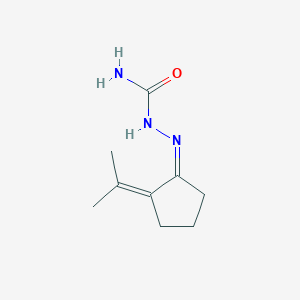
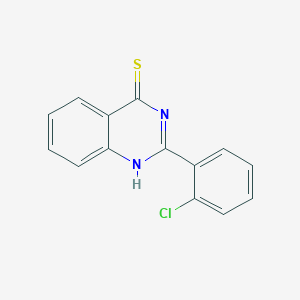
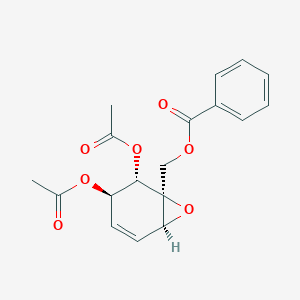
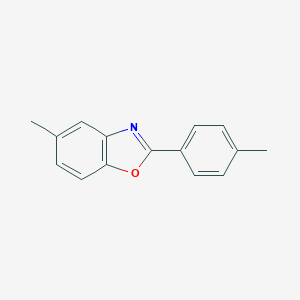
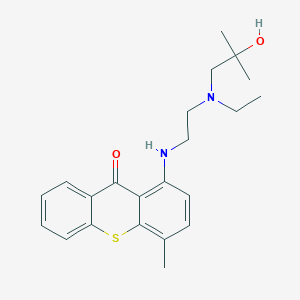
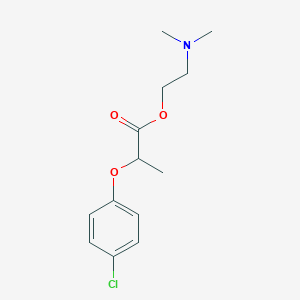
![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)